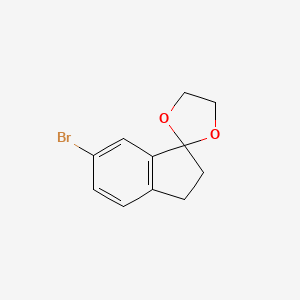
4-溴嘧啶氢溴酸盐
描述
4-Bromopyrimidine hydrobromide is a chemical compound with the CAS Number: 1187931-22-1 . It has a molecular weight of 239.9 and its molecular formula is C4H4Br2N2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 4-Bromopyrimidine hydrobromide is represented by the formula C4H4Br2N2 . The average mass of the molecule is 239.896 Da and the monoisotopic mass is 237.874115 Da .科学研究应用
溴化合物的环境影响和降解
对溴化合物的转化和降解的研究,如四溴双酚 A 及其衍生物,突出了与这些物质相关的环境行为和风险。这些研究强调了了解溴化阻燃剂的环境归宿的重要性,包括与 4-溴嘧啶氢溴酸盐相关的那些,以减轻生态和健康风险 (Liu 等人,2018).
药物分析和增溶
增溶的概念对于提高难溶性药物的溶解度至关重要,在药物分析中发挥着重要作用。研究探索了使用各种增溶剂来提高药物溶解度,这可能与 4-溴嘧啶氢溴酸盐等化合物的制剂和分析有关 (Patil 等人,2020).
生物活性化合物合成
生物活性化合物的合成,特别是那些涉及吡喃嘧啶核心的化合物,在药物化学中引起了极大的兴趣。催化剂在这些化合物的合成中所起的作用(其中 4-溴嘧啶氢溴酸盐可以作为前体或中间体)对于药物开发至关重要 (Parmar 等人,2023).
抗肿瘤机制和药物开发
抗肿瘤剂的开发,例如 TAS-102,其涉及核苷代谢抑制机制,强调了核苷类似物的潜在治疗应用,可能包括衍生自 4-溴嘧啶氢溴酸盐的那些。了解这些机制可以为新型癌症治疗的开发提供信息 (Lenz 等人,2015).
安全和危害
4-Bromopyrimidine hydrobromide is classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure; respiratory tract irritation) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and ensuring adequate ventilation .
生化分析
Biochemical Properties
4-Bromopyrimidine hydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nucleic acids, influencing their structure and function. The compound can form hydrogen bonds with nucleotides, affecting the stability and replication of DNA. Additionally, 4-Bromopyrimidine hydrobromide can inhibit certain enzymes involved in nucleotide metabolism, thereby altering cellular processes .
Cellular Effects
The effects of 4-Bromopyrimidine hydrobromide on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of proteins involved in signaling pathways. This modulation can result in altered gene expression patterns and metabolic fluxes within the cell .
Molecular Mechanism
At the molecular level, 4-Bromopyrimidine hydrobromide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and nucleic acids, altering their activity. The compound can act as an enzyme inhibitor, preventing the normal function of enzymes involved in critical biochemical pathways. Additionally, 4-Bromopyrimidine hydrobromide can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromopyrimidine hydrobromide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromopyrimidine hydrobromide is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Bromopyrimidine hydrobromide vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, 4-Bromopyrimidine hydrobromide can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
4-Bromopyrimidine hydrobromide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in nucleotide metabolism. The compound can affect the levels of metabolites and influence metabolic fluxes within the cell. For example, it can inhibit enzymes involved in the synthesis and degradation of nucleotides, leading to changes in the overall metabolic balance .
Transport and Distribution
The transport and distribution of 4-Bromopyrimidine hydrobromide within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. The distribution of 4-Bromopyrimidine hydrobromide within tissues can vary, depending on factors such as blood flow and tissue permeability .
Subcellular Localization
4-Bromopyrimidine hydrobromide exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may accumulate in the nucleus, where it can interact with nucleic acids and regulatory proteins. The subcellular localization of 4-Bromopyrimidine hydrobromide can significantly impact its activity and function within the cell .
属性
IUPAC Name |
4-bromopyrimidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2.BrH/c5-4-1-2-6-3-7-4;/h1-3H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFBOGDIZFQAIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187931-22-1 | |
| Record name | Pyrimidine, 4-bromo-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromopyrimidine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



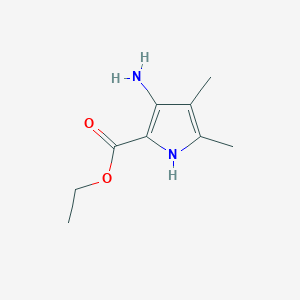

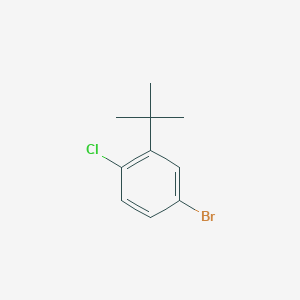
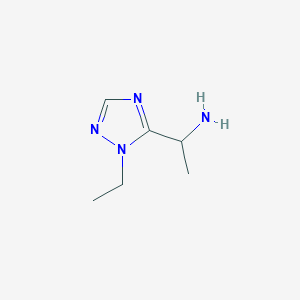
![4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1439336.png)

![2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B1439338.png)
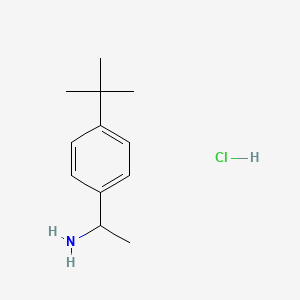
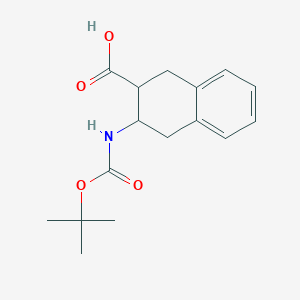
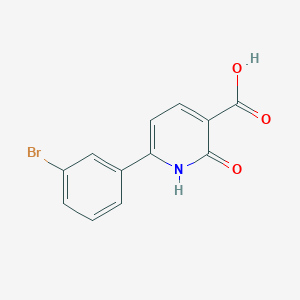


![6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1439350.png)
